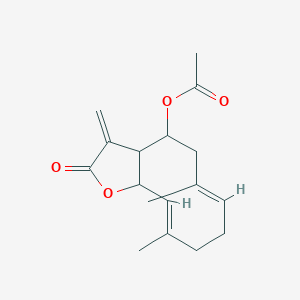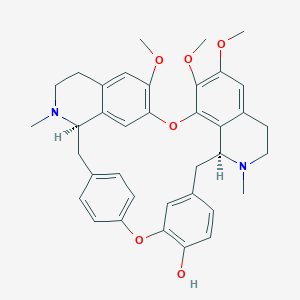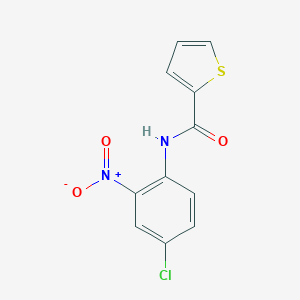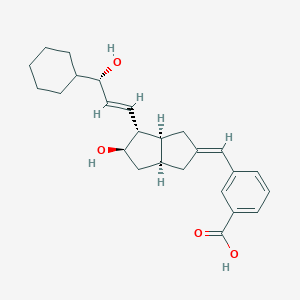![molecular formula C19H28O7 B203245 (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate CAS No. 59979-61-2](/img/structure/B203245.png)
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tagitinin A can be extracted from the leaves of Tithonia diversifolia using organic solvents. The process involves washing the leaves with solvents like methanol or acetone to obtain a selective extract enriched with sesquiterpene lactones .
Industrial Production Methods: While industrial-scale production methods are not extensively documented, the extraction process can be scaled up by optimizing solvent use and extraction conditions. Photocyclization reactions have also been explored to convert related compounds like Tagitinin C into other derivatives .
Chemical Reactions Analysis
Types of Reactions: Tagitinin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in Tagitinin A, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the lactone ring, affecting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more stable lactone forms .
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Mechanism of Action
Tagitinin A exerts its effects through multiple molecular targets and pathways:
Anti-Hyperglycemic Activity: It inhibits glucose uptake in differentiated adipocytes, which is mediated by the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ).
Anti-Inflammatory Activity: Tagitinin A reduces the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha by human neutrophils.
Anti-Cancer Activity: It induces apoptosis and cell cycle arrest in cancer cells, potentially through the activation of oxidative stress pathways.
Comparison with Similar Compounds
Tagitinin A is part of a group of sesquiterpene lactones isolated from Tithonia diversifolia. Similar compounds include:
Tagitinin C: Known for its anti-ulcer and anti-metastatic activities
Tagitinin F: Exhibits anti-inflammatory properties without inducing neutrophil apoptosis.
Uniqueness: Tagitinin A is unique due to its broad spectrum of biological activities, particularly its dual activation of PPARα and PPARγ, which is not commonly observed in other sesquiterpene lactones .
Properties
CAS No. |
59979-61-2 |
|---|---|
Molecular Formula |
C19H28O7 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14-,15-,18+,19+/m0/s1 |
InChI Key |
HREHFPZHVCNOMQ-XNNFIIJVSA-N |
SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Appearance |
Cryst. |
Synonyms |
tagitinin tagitinin A tagitinin B tagitinin C tagitinin D tagitinin F tagitinins |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)
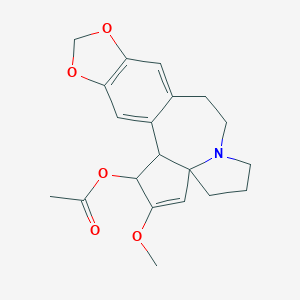
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)
